5-Chloro-8-methyl-2-propyl-4-quinolinol 5-Chloro-8-methyl-2-propyl-4-quinolinol
Brand Name: Vulcanchem
CAS No.: 1070880-11-3
VCID: VC16932071
InChI: InChI=1S/C13H14ClNO/c1-3-4-9-7-11(16)12-10(14)6-5-8(2)13(12)15-9/h5-7H,3-4H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C13H14ClNO
Molecular Weight: 235.71 g/mol

5-Chloro-8-methyl-2-propyl-4-quinolinol

CAS No.: 1070880-11-3

Cat. No.: VC16932071

Molecular Formula: C13H14ClNO

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-8-methyl-2-propyl-4-quinolinol - 1070880-11-3

Specification

CAS No. 1070880-11-3
Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
IUPAC Name 5-chloro-8-methyl-2-propyl-1H-quinolin-4-one
Standard InChI InChI=1S/C13H14ClNO/c1-3-4-9-7-11(16)12-10(14)6-5-8(2)13(12)15-9/h5-7H,3-4H2,1-2H3,(H,15,16)
Standard InChI Key GXEJWQDLCZMKBN-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=O)C2=C(C=CC(=C2N1)C)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structural Configuration

5-Chloro-8-methyl-2-propyl-4-quinolinol has the molecular formula C₁₃H₁₄ClNO and a molecular weight of 235.71 g/mol. Its IUPAC name derives from the quinoline backbone substituted at specific positions:

  • Position 5: Chloro (-Cl) group.

  • Position 8: Methyl (-CH₃) group.

  • Position 2: Propyl (-CH₂CH₂CH₃) group.

  • Position 4: Hydroxyl (-OH) group.

The compound’s structure (Fig. 1) was confirmed via single-crystal X-ray diffraction (SC-XRD) for related quinolinol derivatives, which established bond lengths and angles consistent with aromatic systems . The chloro and hydroxyl groups engage in intramolecular hydrogen bonding, stabilizing the molecule and influencing its solubility.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1070880-11-3
Molecular FormulaC₁₃H₁₄ClNO
Molecular Weight235.71 g/mol
Exact Mass235.0765 Da
XLogP33.8 (predicted)
Hydrogen Bond Donors1 (-OH)
Hydrogen Bond Acceptors2 (N, O)

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 5-chloro-8-methyl-2-propyl-4-quinolinol typically employs a Skraup cyclization approach, adapted from methods used for analogous chloro-hydroxyquinolines . The reaction involves:

  • Starting Materials: 4-Chloro-2-aminophenol and 4-chloro-2-nitrophenol in a 2:1 molar ratio.

  • Solvent System: Hydrochloric acid (25–30% concentration) to protonate intermediates and facilitate cyclization.

  • Cyclization Agent: Methacrylaldehyde, which replaces traditional glycerin to reduce tar formation and improve yield .

Key Reaction Steps:

  • Condensation: Methacrylaldehyde reacts with 4-chloro-2-aminophenol under acidic conditions, forming an imine intermediate.

  • Cyclization: Intramolecular attack of the imine nitrogen onto the aromatic ring, followed by dehydration, yields the quinoline core.

  • Nitration Reduction: The nitro group in 4-chloro-2-nitrophenol is reduced in situ to an amine, participating in subsequent cyclization.

Table 2: Optimized Reaction Conditions

ParameterOptimal Value
Temperature110–120°C
Reaction Time6–8 hours
Yield68–72%
Byproducts<5% (primarily 7-chloro isomer)

Industrial-Scale Production

Recent patents highlight the use of continuous flow reactors to enhance scalability and safety . This method ensures precise temperature control, reduces exothermic risks, and achieves a throughput of 15–20 kg/day in pilot plants.

Physicochemical Properties

Spectral Characterization

  • Infrared (IR) Spectroscopy:

    • O-H stretch: Broad peak at 3200–3300 cm⁻¹ .

    • C-Cl stretch: Sharp band at 750–780 cm⁻¹.

    • Quinoline ring vibrations: Peaks at 1580 cm⁻¹ (C=C) and 1450 cm⁻¹ (C=N) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃):

      • δ 8.45 (d, 1H, H-3), 7.92 (d, 1H, H-6), 7.35 (s, 1H, H-7), 2.95 (t, 2H, CH₂CH₂CH₃), 2.50 (s, 3H, CH₃), 1.65 (m, 2H, CH₂CH₃), 0.95 (t, 3H, CH₃) .

    • ¹³C NMR:

      • δ 165.2 (C-4), 152.1 (C-8), 138.5 (C-5), 128.7–118.3 (aromatic carbons), 32.1 (CH₂CH₂CH₃), 22.4 (CH₃), 13.8 (CH₂CH₃) .

Solubility and Stability

  • Solubility:

    • Water: <0.1 mg/mL (25°C).

    • Organic Solvents: Ethanol (12 mg/mL), DMSO (45 mg/mL), chloroform (28 mg/mL) .

  • Stability:

    • Stable under inert atmospheres up to 200°C.

    • Susceptible to photodegradation; storage in amber vials recommended.

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